molecular formula C10H9NO3 B1386497 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid CAS No. 856602-30-7

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No. B1386497
M. Wt: 191.18 g/mol
InChI Key: DETOHPORHGSGDC-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular weight of 227.65 . It is also known as 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally similar to the compound , has been studied . The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine was found to yield 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido .


Molecular Structure Analysis

The InChI code for 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is 1S/C10H9NO3.ClH/c12-9-3-1-2-8-7 (9)4-6 (5-11-8)10 (13)14;/h4-5H,1-3H2, (H,13,14);1H .


Physical And Chemical Properties Analysis

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : A study by Rudenko et al. (2012) focused on the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, achieved through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. The mechanism of formation was explored through ab initio quantum-chemical calculations (Rudenko et al., 2012).
  • Molecular and Crystal Structures : Another study by Rudenko et al. (2012) reported on the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, where the structure of one of the compounds was established through X-ray structural analysis (Rudenko et al., 2012).

Pharmaceutical Applications

  • Pharmaceutical Interest : Christov et al. (2006) prepared 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, a compound showing pharmaceutical relevance due to its structural features (Christov et al., 2006).
  • Anticancer Activity : Ahmed et al. (2017) synthesized novel 5-Oxo-5,6,7,8-tetrahydroquinoline derivatives with anticancer activity against the MCF7 cell line, showing potential as carbonic anhydrase inhibiting anticancer drugs (Ahmed et al., 2017).

Chemical and Molecular Studies

  • Mechanistic Insights : A study by Martínez-Gudiño et al. (2019) investigated the equilibrated rearrangement of 2-oxo-3-indolyl acetic acids and 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives through solid state melt reactions, providing mechanistic insights into thermal rearrangements (Martínez-Gudiño et al., 2019).
  • Conformational Prediction and Synthesis : Wang et al. (2011) synthesized and evaluated 2-substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids for anti-thrombotic and vasodilative properties, emphasizing the importance of stretching conformation for high activity (Wang et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-oxo-7,8-dihydro-6H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h4-5H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETOHPORHGSGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Vanejevs, C Jatzke, S Renner, S Müller… - Journal of medicinal …, 2008 - ACS Publications
A discriminating pharmacophore model for noncompetitive metabotropic glutamate receptor antagonists of subtype 1 (mGluR1) was developed that facilitated the discovery of …
Number of citations: 63 pubs.acs.org

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